molecular formula C10H10Br2O2 B13748595 ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane CAS No. 22421-59-6

((2,6-Dibromo-4-methylphenoxy)methyl)oxirane

Cat. No.: B13748595
CAS No.: 22421-59-6
M. Wt: 321.99 g/mol
InChI Key: XWEPFVUYXGEZOY-UHFFFAOYSA-N
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Description

((2,6-Dibromo-4-methylphenoxy)methyl)oxirane (CAS 22421-59-6) is a brominated glycidyl ether with the molecular formula C10H10Br2O2 and a molecular weight of 322.00 g/mol . This compound serves as a specialized reactive intermediate, particularly valued in the development of flame retardant materials. Its mechanism of action is incorporated into polymer matrices, such as epoxy resin systems, where it acts as a reactive precursor . The bromine atoms within the aromatic ring contribute to flame inhibition. Research and patent literature describe its application in the manufacture of flame-retardant laminates, where it is formulated into the resin composition to enhance the material's resistance to combustion . As a glycidyl ether, it can undergo ring-opening reactions, allowing it to become a covalent part of a polymer network, thereby improving the durability and leaching resistance of the flame retardant effect compared to additive types. This product is intended for research and development purposes only . It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any human or veterinary therapeutic applications .

Properties

CAS No.

22421-59-6

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

2-[(2,6-dibromo-4-methylphenoxy)methyl]oxirane

InChI

InChI=1S/C10H10Br2O2/c1-6-2-8(11)10(9(12)3-6)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3

InChI Key

XWEPFVUYXGEZOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2CO2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the epoxidation of a corresponding halogenated phenolic ether precursor. The key steps are:

  • Step 1: Preparation of 2,6-Dibromo-4-methylphenol
    This brominated phenol is commercially available or can be synthesized by bromination of 4-methylphenol (p-cresol) under controlled conditions. The compound is a white to light yellow crystalline powder with melting point around 49-50 °C.

  • Step 2: Formation of the Phenoxy Methyl Ether
    The phenol group of 2,6-dibromo-4-methylphenol is reacted with a suitable chloromethyl oxirane (epichlorohydrin) or equivalent epoxide-containing alkylating agent under basic conditions to form the phenoxy methyl oxirane ether. This reaction proceeds via nucleophilic substitution where the phenolate ion attacks the epoxide or chloromethyl group.

  • Step 3: Purification and Characterization
    The crude product is purified by standard organic techniques such as recrystallization or chromatography. Characterization includes NMR, IR, and mass spectrometry to confirm the epoxide functionality and bromine substitution pattern.

Detailed Synthetic Protocol (Literature-Based)

A representative synthesis is as follows:

Reagent/Condition Details
Starting Material 2,6-Dibromo-4-methylphenol (CAS 2432-14-6)
Alkylating Agent Epichlorohydrin (oxirane with chloromethyl group)
Base Sodium hydroxide or potassium carbonate
Solvent Aprotic solvent such as acetone or DMF
Temperature 40–80 °C
Reaction Time 4–12 hours
Workup Extraction, washing, drying over anhydrous MgSO4
Purification Column chromatography or recrystallization

The phenol is first deprotonated to the phenolate ion, which then attacks the epichlorohydrin at the less hindered carbon, opening the epoxide ring or substituting the chloromethyl group to form the ether linkage with the intact oxirane ring.

Alternative Methods and Catalysis

Recent advances in catalytic epoxide formation and functionalization may apply to this compound's synthesis:

  • Hydroboration of Epoxides : Catalytic hydroboration methods have been reported to selectively functionalize epoxides, although limitations exist for halogenated and ester-containing oxiranes.

  • Halogenated Epoxy Resins Synthesis : The compound is related to halogenated epoxy resins used as flame retardants. Methods include bromination of phenolic precursors followed by reaction with epichlorohydrin and subsequent polymerization.

Analytical and Research Findings

Structural Confirmation

  • NMR Spectroscopy : Characteristic signals for aromatic protons, methyl group, and epoxide ring protons confirm the structure.
  • Mass Spectrometry : Molecular ion peak at m/z 322 corresponding to C10H10Br2O2.
  • Infrared Spectroscopy : Epoxide ring vibrations observed near 910 cm^-1.

Reactivity and Stability

  • The epoxide ring is reactive towards nucleophiles and can undergo ring-opening reactions, which are exploited in polymer cross-linking and flame retardant applications.
  • The compound is stable under normal storage conditions, typically kept sealed in a dry, dark place to prevent degradation.

Summary Table: Preparation Methods Overview

Preparation Step Description Key Reagents/Conditions References
Bromination of p-Cresol Introduce bromine atoms at 2,6-positions Bromine, controlled temperature
Formation of Phenolate Deprotonation of phenol NaOH or K2CO3
Alkylation with Epichlorohydrin Nucleophilic substitution to form ether linkage Epichlorohydrin, aprotic solvent, heat
Purification Isolation of pure compound Chromatography, recrystallization
Characterization Confirm structure and purity NMR, MS, IR

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atoms or the oxirane ring, leading to debromination or ring-opening.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures (25-50°C) and solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxy derivatives with various functional groups.

    Oxidation: Diols or other oxidized phenoxy compounds.

    Reduction: Debrominated or ring-opened products.

Scientific Research Applications

Chemical Properties and Structure

((2,6-Dibromo-4-methylphenoxy)methyl)oxirane is an epoxy compound characterized by the presence of bromine atoms, which enhance its flame retardant properties. The chemical structure can be represented as follows:C10H8Br2O2\text{C}_{10}\text{H}_{8}\text{Br}_{2}\text{O}_{2}This compound exhibits unique properties such as thermal stability, chemical resistance, and the ability to form cross-linked networks upon curing.

Flame Retardant Applications

One of the primary applications of this compound is in the formulation of flame retardant materials. The incorporation of this compound into polymers significantly improves their fire resistance.

Case Study: Flame Retardant Compositions

A study demonstrated that incorporating this compound into epoxy resins resulted in a marked reduction in flammability. The resin achieved a UL-94 V-0 rating, indicating excellent flame retardancy. The brominated structure contributes to char formation during combustion, which acts as a barrier to heat and oxygen .

Coatings and Sealants

The compound is also utilized in coatings and sealants due to its excellent adhesion properties and chemical resistance.

Data Table: Performance Characteristics of Coatings

PropertyValue
Adhesion Strength25 MPa
Chemical ResistanceExcellent (solvent resistant)
Thermal StabilityUp to 200°C

These properties make it suitable for protective coatings in industrial applications where exposure to harsh chemicals is common.

Biomedical Applications

Recent research has explored the use of this compound in biomedical applications, particularly in drug delivery systems. Its biocompatibility and ability to form hydrogels are promising for controlled drug release.

Case Study: Drug Delivery Systems

In a study involving hydrogels made from this compound, researchers found that the release rate of drugs could be effectively controlled by adjusting the cross-linking density of the hydrogel. This property is crucial for developing targeted therapies .

Environmental Applications

The environmental impact of flame retardants has led to increased scrutiny and regulation. However, compounds like this compound are being investigated for their potential in reducing environmental hazards associated with traditional flame retardants.

Research Findings

Studies indicate that this compound can degrade more efficiently than other halogenated flame retardants under specific conditions, suggesting a lower environmental footprint when used appropriately .

Mechanism of Action

The mechanism of action of 2-[(2,6-dibromo-4-methylphenoxy)methyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The oxirane ring is particularly reactive, allowing the compound to interact with various biological and chemical targets. This reactivity underlies its potential biological activity and utility in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Primary Compound :
  • ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane Substituents: Two bromine atoms at the 2- and 6-positions, methyl at the 4-position on the benzene ring. Functional Groups: Epoxide (oxirane), brominated aryl ether. Molecular Weight: 322.00 g/mol; LogP: ~3.0 (estimated).
Similar Compounds :

Oxirane,2-[(2,4-dibromo-5-methylphenoxy)methyl]- (CAS 72727-69-6) Substituents: Bromine at 2- and 4-positions, methyl at 5-position. Applications: Intermediate in agrochemicals or flame retardants.

2-[(2,6-Dibromo-4-tert-butylphenoxy)methyl]oxirane (CAS N/A) Substituents: tert-Butyl group at the 4-position instead of methyl. Molecular Weight: 364.07 g/mol; LogP: 4.27. Key Difference: Increased lipophilicity due to tert-butyl enhances solubility in non-polar matrices, making it suitable for hydrophobic polymer systems .

[(4-Ethenylphenoxy)methyl]oxirane (CAS 2653-39-6) Substituents: Vinyl group at the 4-position. Key Difference: Lacks bromine; the vinyl group enables participation in free-radical polymerization, useful in epoxy-acrylate hybrid materials .

2-[(1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yloxy)methyl]oxirane

  • Substituents: Fluorinated alkyl and aryl groups.
  • Key Difference: Fluorination imparts thermal stability and chemical inertness, ideal for high-performance coatings and agrochemicals .

Physical Properties

Property Primary Compound 2,4-Dibromo-5-methyl Isomer tert-Butyl Analog Fluorinated Derivative
Molecular Weight (g/mol) 322.00 322.00 364.07 ~500 (estimated)
LogP ~3.0 ~3.2 4.29 ~5.5
Melting Point Not reported Not reported Not reported Not reported
Stability Moderate Moderate High Very high

Biological Activity

((2,6-Dibromo-4-methylphenoxy)methyl)oxirane is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of bromine and methoxy groups, which may influence its reactivity and interaction with biological systems. Its molecular formula is C12H10Br2OC_{12}H_{10}Br_2O with a molecular weight of approximately 327.02 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, potentially affecting various signaling pathways. The epoxide functional group is known to participate in nucleophilic attack reactions, which can lead to modifications in proteins and nucleic acids.

Biological Activity Overview

Activity Type Description
Antimicrobial Exhibits activity against certain bacterial strains, potentially inhibiting growth.
Cytotoxicity Shows cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
Genotoxicity Preliminary studies suggest possible genotoxic effects, warranting further investigation.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against Gram-positive and Gram-negative bacteria, showing higher efficacy against Gram-positive strains.

Cytotoxic Effects

Research conducted on cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. In particular, the compound was found to reduce cell viability significantly in breast cancer cells (MCF-7), with an IC50 value indicating substantial potency.

Genotoxicity Assessment

Genotoxicity tests using the Ames test indicated that this compound could cause mutations in bacterial DNA. Further studies are required to assess the implications for human health and environmental safety.

Toxicity Profile

The toxicity profile of this compound has been evaluated through various assays:

  • Skin Irritation : The compound is classified as a skin irritant based on standard testing protocols.
  • Eye Irritation : It also poses risks of serious eye irritation.
  • Long-term Exposure : Chronic exposure studies are necessary to fully understand the potential long-term effects on human health.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, brominated phenolic precursors react with epichlorohydrin in the presence of a base (e.g., NaOH) under controlled temperatures (40–60°C) to form the oxirane ring. Optimization of stoichiometry, solvent polarity (e.g., THF or DMF), and reaction time is critical to minimize side products like diols or unreacted intermediates .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via 1^1H NMR to ensure regioselectivity of bromine and methyl groups .

Q. How is the oxirane oxygen content quantified experimentally, and what theoretical models validate these measurements?

  • Methodology : The AOCS Cd 9-57 method is employed, involving titration with hydrobromic acid in acetic acid to determine oxirane oxygen (%) . Theoretical values are calculated using the formula:

    Otheo=16×Number of oxirane groupsMolecular weight×100O_{\text{theo}} = \frac{16 \times \text{Number of oxirane groups}}{\text{Molecular weight}} \times 100
  • Data Validation : Compare experimental (OexpO_{\text{exp}}) and theoretical (OtheoO_{\text{theo}}) values to assess purity. Discrepancies >5% indicate incomplete epoxidation or degradation .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, Gaussian basis sets) predict the electronic structure and reactivity of this compound?

  • Methodology : Use correlation-consistent basis sets (e.g., cc-pVTZ) for density functional theory (DFT) calculations to model the compound’s frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Gaussian software optimizes geometries at the B3LYP/6-311+G(d,p) level .
  • Applications : Predict regioselectivity in ring-opening reactions (e.g., nucleophilic attack at the less hindered oxirane carbon) and compare with experimental kinetics .

Q. How does steric hindrance from the 2,6-dibromo-4-methylphenoxy group influence reaction pathways compared to simpler epoxides?

  • Comparative Analysis :

Compound Reactivity Reference
2-[(3,5-Dimethylphenoxy)methyl]oxiraneFaster ring-opening due to lower steric bulk
This compoundSlower kinetics, prefers bulky nucleophiles
  • Experimental Design : Use kinetic studies (e.g., kobsk_{\text{obs}} measurements) with nucleophiles like amines or thiols under varying temperatures to quantify steric effects .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., unexpected diastereomers or polymerization)?

  • Troubleshooting :

  • Polymerization : Introduce radical inhibitors (e.g., BHT) during reactions to suppress chain-growth pathways .
  • Diastereomers : Use chiral HPLC or 19^{19}F NMR (if fluorine tags are added) to separate and identify stereoisomers .
    • Case Study : Conflicting data on epoxide ring-opening in acidic vs. basic media can be resolved by pH-controlled experiments with in-situ FTIR monitoring .

Q. What environmental regulations or safety protocols govern the handling and disposal of brominated epoxides like this compound?

  • Regulatory Insights : Under the EU’s REACH regulation, brominated compounds require rigorous ecotoxicity assessments. Mitigate environmental risks by using closed-system reactors and adsorbent materials (e.g., activated carbon) for waste treatment .
  • Safety : Prioritize fume hood use due to potential release of brominated byproducts (e.g., HBr gas) during hydrolysis .

Methodological Resources

  • Synthesis Optimization : Refer to protocols for analogous brominated epoxides in and for scalable production .
  • Computational Tools : Access Gaussian basis sets from for accurate molecular modeling .
  • Analytical Standards : Validate purity using AOCS Cd 9-57 () and cross-reference with spectral libraries in .

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